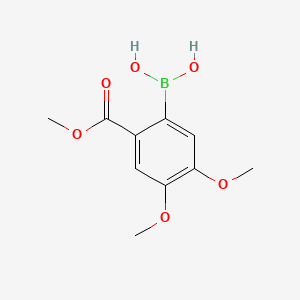

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dimethoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELMPXWFMDIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585982 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-49-8 | |

| Record name | [4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy hinges on a directed ortho-metalation (DoM) of a commercially available starting material, methyl 3,4-dimethoxybenzoate. This document will delve into the mechanistic underpinnings of this powerful C-H functionalization technique, providing a detailed, step-by-step experimental protocol. Furthermore, we will explore the critical parameters that ensure high yield and purity of the final product. This guide is intended to be a practical resource for researchers seeking to synthesize this and related polysubstituted phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and related structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.[1] The specific substitution pattern on the phenylboronic acid ring dictates the properties of the resulting coupled products.

This compound is a particularly interesting building block. The electron-donating methoxy groups and the electron-withdrawing methoxycarbonyl group create a unique electronic and steric environment. This substitution pattern allows for the synthesis of complex molecules with potential applications in various fields, including drug discovery and materials science.

Synthetic Strategy: Harnessing the Power of Directed ortho-Metalation (DoM)

The synthesis of polysubstituted phenylboronic acids often presents a challenge in controlling the regioselectivity of functionalization. Direct electrophilic aromatic substitution on a dimethoxybenzene system would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary. Directed ortho-metalation (DoM) offers an elegant solution to this problem.[2]

DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom with a lone pair of electrons, coordinates to the lithium cation, bringing the base into proximity of the ortho-proton and facilitating its abstraction.[3] This generates a stabilized aryllithium intermediate that can then be trapped by an electrophile, in our case, a borate ester, to introduce the boronic acid functionality with high regioselectivity.

For the synthesis of this compound, the starting material is methyl 3,4-dimethoxybenzoate. In this molecule, both the methoxy groups and the methoxycarbonyl group can potentially act as DMGs. The interplay between these groups and the choice of the lithiating agent are critical for achieving the desired regioselectivity.

Regioselectivity in the Lithiation of Methyl 3,4-Dimethoxybenzoate

The two methoxy groups and the methoxycarbonyl group in methyl 3,4-dimethoxybenzoate direct lithiation to different positions. The methoxy groups direct to the C2 and C5 positions, while the methoxycarbonyl group directs to the C2 position. The key to a successful synthesis is to selectively deprotonate the C2 position.

Research by Mortier and co-workers on the related 3,4-dimethoxybenzoic acid has shown that the choice of base is crucial for controlling the site of lithiation.[4] While stronger, less sterically hindered bases can lead to a mixture of products, a bulky, non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been shown to be highly effective for the regioselective lithiation of functionalized aromatics.[5] LTMP is less likely to undergo nucleophilic addition to the ester group, a common side reaction with alkyllithium bases.

The use of LTMP for the ortho-lithiation and subsequent in situ borylation of arenes bearing sensitive functional groups like esters has been successfully demonstrated.[5] This "in situ trapping" method, where the electrophile (trialkyl borate) is present during the deprotonation, is highly efficient for generating the desired boronic ester from unstable lithio intermediates.

Experimental Protocol

This protocol is based on established methodologies for directed ortho-metalation and borylation of functionalized aromatic compounds.[4][5]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| Methyl 3,4-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 2150-38-1 | Starting material |

| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.25 | 768-66-1 | Freshly distilled |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Titrated before use |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Freshly distilled |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Hydrochloric acid (1 M) | HCl | 36.46 | 7647-01-0 | Aqueous solution |

| Saturated sodium chloride solution | NaCl | 58.44 | 7647-14-5 | Aqueous solution |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen inlet/outlet

-

Low-temperature thermometer

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Reaction Mixture: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, add methyl 3,4-dimethoxybenzoate (1.0 eq.). Evacuate and backfill the flask with nitrogen three times.

-

Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF, approximately 0.2 M concentration of the substrate) via syringe. Stir the solution until the starting material is fully dissolved. Add triisopropyl borate (1.5 eq.) to the solution. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP): In a separate flame-dried flask under nitrogen, dissolve freshly distilled 2,2,6,6-tetramethylpiperidine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

In Situ Lithiation and Borylation: Slowly add the freshly prepared LTMP solution to the solution of methyl 3,4-dimethoxybenzoate and triisopropyl borate at -78 °C via a cannula or syringe over 30 minutes. The reaction mixture may turn slightly yellow.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with methanol.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M hydrochloric acid and saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, the boronic acid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by flash column chromatography on silica gel. It is often advantageous to convert the boronic acid to its more stable pinacol boronate ester for long-term storage and easier purification.

Reaction Mechanism:

Caption: Simplified reaction mechanism for the synthesis of the target boronic acid.

Causality and Trustworthiness of the Protocol

The described protocol is designed to be a self-validating system by addressing the key challenges of this synthesis:

-

Regioselectivity: The use of the sterically hindered base LTMP is the cornerstone of this protocol's success. Its bulkiness disfavors deprotonation at the more sterically accessible C5 position, while its non-nucleophilic character prevents unwanted side reactions with the ester functionality. The chelation of the lithium cation by the methoxy and carbonyl groups directs the deprotonation specifically to the C2 position.

-

Stability of the Intermediate: Aryllithium species bearing electron-withdrawing groups can be unstable. The in situ trapping of the lithiated intermediate with triisopropyl borate immediately converts it to a more stable boronate complex, thus maximizing the yield of the desired product.

-

Purity of the Final Product: The purification by recrystallization or chromatography, potentially after conversion to the pinacol ester, ensures the removal of unreacted starting material and byproducts, leading to a high-purity final compound suitable for subsequent applications.

Concluding Remarks

This technical guide has outlined a reliable and efficient synthesis of this compound via a directed ortho-metalation strategy. By carefully selecting the base and reaction conditions, high regioselectivity and good yields can be achieved. The provided step-by-step protocol, along with the mechanistic insights, should serve as a valuable resource for researchers in organic and medicinal chemistry. The principles discussed herein can also be applied to the synthesis of a wide range of other polysubstituted aromatic compounds.

References

-

Baudoin, O., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(8), 1109-1112. [Link]

-

Baran, P. S., et al. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New entries to carbanionic aromatic functionalization. Chemical Reviews, 90(6), 879-933. [Link]

-

Wikipedia. (2023). Directed ortho metalation. [Link]

-

Baudoin, O. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. [Link]

-

Mortier, J., et al. (2008). Competition of Substituents for Ortho Direction of Metalation of Veratric Acid. Tetrahedron, 64(45), 10552-10560. [Link]

-

Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]

-

Mortier, J. (2010). On the Mechanism of the Directed ortho and remote Metalation Reactions of N,N-Dialkylbiphenyl-2-carboxamides. Organic Letters. [Link]

-

Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(22), 11436-11441. [Link]

-

Dong, J., et al. (2015). Synthesis of Polysubstituted Aromatics via the Pd(II)-Initiated Borono-Catellani Reaction. Organic Letters, 17(7), 1732-1735. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4,5-Dimethoxy-2-(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound that holds significant potential in various fields of chemical research, particularly in medicinal chemistry and materials science. As a trifunctional molecule, it incorporates a boronic acid moiety, a methoxycarbonyl group, and two methoxy groups on a phenyl ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures, which are prevalent in many pharmaceutical agents. The methoxy and methoxycarbonyl substituents can influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and binding interactions. A thorough understanding of its physical properties is paramount for its effective application in the laboratory, enabling researchers to optimize reaction conditions, develop robust analytical methods, and design novel molecules with desired characteristics.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental data for melting point and solubility are not consistently reported in the literature for this particular isomer. The subsequent sections of this guide will provide detailed protocols for the experimental determination of these properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃BO₆ | PubChem[1] |

| Molecular Weight | 240.01 g/mol | [2] |

| CAS Number | 1072952-49-8 | [2] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | General Knowledge |

| Purity | >98% (Commercially available) | [2] |

| Melting Point | Data not available. For comparison, the related isomer 3,4-Dimethoxyphenylboronic acid has a melting point of 245-250 °C[3], while 3,5-Dimethoxyphenylboronic acid melts at 202-207 °C[4]. | |

| Solubility | Specific quantitative data not available. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons[5][6]. The presence of polar methoxy and methoxycarbonyl groups is expected to influence its solubility profile. |

Experimental Protocols for Physical Property Determination

The following sections detail robust, step-by-step methodologies for determining the melting point, solubility, and spectroscopic characteristics of this compound. The rationale behind key experimental choices is provided to ensure a deep understanding of the principles at play.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting range. Based on related isomers, a starting point around 180°C would be reasonable.

-

Once the sample begins to soften or show signs of melting, reset the apparatus and allow it to cool.

-

For the second determination, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the initial observed melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heat distribution throughout the sample.

-

A slow heating rate during the final approach to the melting point is crucial for an accurate determination, as it allows the sample and the thermometer to be in thermal equilibrium.

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within the molecule.

Methodology: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those of the boronic acid hydroxyl groups.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay of 1-2 seconds.

-

-

Data Analysis:

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Analyze the chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals to assign them to the respective protons in the molecule.

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the phenyl ring.

-

Methoxy Protons: Three distinct singlets, one for the methoxycarbonyl group and two for the methoxy groups on the ring.

-

Boronic Acid Protons: A broad singlet for the two hydroxyl protons of the boronic acid group. The chemical shift of this signal can be highly variable and it may exchange with residual water in the solvent.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Expected FT-IR Absorption Bands:

-

O-H Stretch (Boronic Acid): A broad band in the region of 3500-3200 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H stretches.

-

C=O Stretch (Ester): A strong, sharp band around 1720-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A strong band typically observed in the 1380-1310 cm⁻¹ region.

-

C-O Stretch (Ester and Ether): Bands in the 1300-1000 cm⁻¹ region.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has provided the known physical properties of this compound and detailed experimental protocols for the determination of its melting point, solubility, and spectroscopic characteristics. By following these self-validating methodologies, researchers can confidently characterize this and other novel boronic acid derivatives. A comprehensive understanding of these physical properties is not merely academic; it is a critical component of successful drug discovery and materials science research, enabling the rational design of experiments and the development of innovative chemical entities. The application of the principles and protocols outlined herein will undoubtedly contribute to the advancement of chemical synthesis and its diverse applications.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chembly. (n.d.). 4,5-Dimethoxy-2-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

Sources

- 1. This compound | C10H13BO6 | CID 16414242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 3,4-ジメトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Navigating the Stability Landscape of Ortho-Ester Substituted Phenylboronic Acids: A Technical Guide for Drug Development Professionals

Introduction: The Promise and Challenge of Phenylboronic Acids in Drug Discovery

Phenylboronic acids have emerged as a versatile and valuable class of compounds in medicinal chemistry and drug development.[1] Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules. However, the inherent instability of the boronic acid moiety, particularly its susceptibility to degradation, presents a significant hurdle in the development of robust and reliable therapeutics. This guide provides an in-depth exploration of the stability of a specific and promising subclass: ortho-ester substituted phenylboronic acids. A prime example of this class are benzoxaboroles, which have shown improved stability and are present in FDA-approved drugs like tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis.[2]

This document will delve into the critical factors governing the stability of these compounds, focusing on their primary degradation pathways—hydrolysis and oxidation. We will explore the mechanistic underpinnings of these processes and provide field-proven, step-by-step protocols for their comprehensive stability assessment. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design, formulation, and analysis of next-generation therapies based on ortho-ester substituted phenylboronic acids.

I. The Structural Basis of Enhanced Stability: The Benzoxaborole Motif

The substitution of a phenylboronic acid at the ortho position with an ester-containing group can lead to intramolecular cyclization, forming a five-membered ring structure known as a benzoxaborole. This structural feature is key to the enhanced stability observed in this class of compounds.

The cyclic nature of benzoxaboroles provides a degree of protection to the boronic acid moiety. While the oxaborole ring can undergo a rapid and reversible hydrolytic ring-opening to the corresponding ortho-substituted phenylboronic acid, the equilibrium strongly favors the closed, cyclic form under physiological conditions.[3][4] This inherent preference for the cyclic structure reduces the exposure of the boronic acid to the aqueous environment, thereby mitigating hydrolytic degradation.

The stability of the benzoxaborole ring is a dynamic equilibrium, and its understanding is crucial for predicting the behavior of these compounds in biological systems.

II. Key Degradation Pathways and Their Mechanisms

The two primary degradation pathways for ortho-ester substituted phenylboronic acids are hydrolysis and oxidation. A thorough understanding of these mechanisms is essential for developing strategies to mitigate degradation and for designing stability-indicating analytical methods.

A. Hydrolytic Degradation: A pH-Dependent Equilibrium

Hydrolysis is a critical degradation pathway for all boronic acids and their esters. For ortho-ester substituted phenylboronic acids, this primarily involves the opening of the cyclic ester ring. The rate and extent of this hydrolysis are highly dependent on pH.

Mechanism of Hydrolysis:

The hydrolysis of the benzoxaborole ring is a multi-stage process that is catalyzed by both acid and base. Under acidic conditions, protonation of the ester oxygen facilitates nucleophilic attack by water. Conversely, under basic conditions, the boronic acid exists as the more stable boronate anion, which is less susceptible to hydrolysis. However, the neutral, trigonal form of the boronic acid is more prone to hydrolysis.[3]

The pH of the formulation is, therefore, a critical parameter to control in order to ensure the stability of these compounds. For instance, formylphenylboronic acids are known to be more stable in a pH range of 8 to 11, as higher temperatures and more extreme pH values can lead to decomposition.[5]

B. Oxidative Degradation: A Threat to the Carbon-Boron Bond

Oxidative degradation represents a significant stability challenge for boronic acids, leading to the cleavage of the carbon-boron bond and the formation of the corresponding phenol. This process is particularly relevant in biological systems where reactive oxygen species (ROS) are present.

Mechanism of Oxidation:

The oxidation of phenylboronic acids by species such as hydrogen peroxide results in the formation of a phenol and boric acid. The rate-limiting step is believed to be the migration of the phenyl group from the boron to an oxygen atom.

Strategies to enhance oxidative stability often focus on modulating the electronic properties of the boron atom. For example, the introduction of electron-withdrawing groups can decrease the electron density on the boron, thereby slowing the rate-limiting 1,2-shift.[6][7]

III. A Practical Guide to Stability Assessment: Experimental Protocols

A robust stability testing program is crucial for the successful development of any pharmaceutical compound. The following section provides detailed, step-by-step protocols for conducting forced degradation studies and for the analysis of ortho-ester substituted phenylboronic acids using HPLC-UV and NMR spectroscopy.

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are a critical component of demonstrating the specificity of stability-indicating analytical methods.

Objective: To generate potential degradation products of the ortho-ester substituted phenylboronic acid under various stress conditions.

Materials:

-

Drug substance (e.g., a benzoxaborole)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Calibrated pH meter, oven, and photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Store the solutions at 60°C for up to 24 hours.

-

Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Store the solutions at 60°C for up to 24 hours.

-

Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature for up to 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

-

Thermal Degradation: Store a solid sample of the drug substance in an oven at 80°C for 48 hours. Also, store a solution of the drug substance at 60°C for 24 hours.

-

Photostability: Expose a solid sample and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points (e.g., 2, 4, 8, and 24 hours), withdraw samples from the stress conditions. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC-UV method.

B. Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is essential for accurately quantifying the parent drug and its degradation products.

Instrumentation:

-

HPLC system with a UV detector (or PDA detector)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient elution is typically required to separate the parent compound from its more polar degradation products.

Exemplary Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 26 | 10 |

| 30 | 10 |

Method Parameters:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30°C

-

Injection volume: 10 µL

-

Detection wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm)

Causality Behind Choices:

-

C18 Column: Provides good retention for the relatively nonpolar parent compound.

-

Formic Acid: Improves peak shape and provides a low pH environment, which can enhance the retention of the acidic boronic acid degradation products.

-

Gradient Elution: Necessary to elute the more polar degradation products in a reasonable time with good peak shape.

C. NMR Spectroscopy for Mechanistic Insights

NMR spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for monitoring the degradation of ortho-ester substituted phenylboronic acids in real-time and for elucidating the structures of degradation products.

¹¹B NMR for Monitoring Hydrolysis:

¹¹B NMR is particularly useful for observing the equilibrium between the closed (benzoxaborole) and open (phenylboronic acid) forms. The sp³-hybridized boron in the benzoxaborole typically appears at a different chemical shift than the sp²-hybridized boron in the open-chain boronic acid.

Procedure:

-

Prepare a solution of the compound (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in an NMR tube.

-

Add a known amount of D₂O to initiate hydrolysis.

-

Acquire ¹¹B NMR spectra at regular intervals to monitor the change in the relative integrals of the signals corresponding to the closed and open forms.

¹H NMR for Structural Elucidation:

¹H NMR can be used to identify the degradation products by comparing the spectra of the stressed samples to that of the parent compound. The appearance of new signals or changes in the chemical shifts of existing signals can provide valuable structural information.

IV. Quantitative Stability Analysis: A Comparative Overview

The stability of ortho-ester substituted phenylboronic acids can be quantitatively assessed by determining their degradation rates under various conditions. The following table provides a conceptual framework for presenting such data, which would be populated with experimental values.

| Compound | Stress Condition | Half-life (t½) | Major Degradation Product(s) |

| Benzoxaborole | 0.1 M HCl, 60°C | ortho-Hydroxymethylphenylboronic acid | |

| 0.1 M NaOH, 60°C | ortho-Hydroxymethylphenylboronic acid | ||

| 3% H₂O₂, RT | 2-Hydroxybenzyl alcohol | ||

| Substituted Benzoxaborole 1 | 0.1 M HCl, 60°C | Corresponding open-chain boronic acid | |

| 0.1 M NaOH, 60°C | Corresponding open-chain boronic acid | ||

| 3% H₂O₂, RT | Corresponding substituted phenol | ||

| Substituted Benzoxaborole 2 | 0.1 M HCl, 60°C | Corresponding open-chain boronic acid | |

| 0.1 M NaOH, 60°C | Corresponding open-chain boronic acid | ||

| 3% H₂O₂, RT | Corresponding substituted phenol |

Note: The half-life values in this table are illustrative and would need to be determined experimentally.

V. Conclusion: A Roadmap to Stable Boron-Based Therapeutics

The stability of ortho-ester substituted phenylboronic acids is a multifaceted challenge that requires a deep understanding of their chemical properties and degradation pathways. The enhanced stability of the benzoxaborole ring system offers a promising platform for the development of novel therapeutics. By employing a systematic approach to stability assessment, including well-designed forced degradation studies and the use of appropriate analytical techniques, researchers can effectively navigate the stability landscape of these compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for drug development professionals, enabling the rational design and successful development of stable, safe, and effective boron-based medicines.

VI. References

-

Liu, C. T., Tomsho, J. W., & Benkovic, S. J. (2014). The Unique Chemistry of Benzoxaboroles: Current and Emerging Applications in Biotechnology and Therapeutic Treatments. Bioorganic & Medicinal Chemistry, 22(16), 4462–4473. [Link]

-

Adamczyk-Woźniak, A., & Borysewicz, M. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Coordination Chemistry Reviews, 438, 213894. [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, Switzerland, 2003. [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, Switzerland, 1996. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

-

Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Groziak, M. P., & Robinson, B. C. (2002). The Structural Basis for Hydrolysis Resistance in the Esters of (2-Formylphenyl)boronic Acid 2,4-Dinitrophenylhydrazones. Collection of Czechoslovak Chemical Communications, 67(8), 1084-1094. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons.

-

Ishihara, K., & Yamamoto, H. (1994). A new and efficient method for the selective hydrolysis of boronate esters. Journal of the American Chemical Society, 116(4), 1561-1562.

-

US6420597B2, Process for preparing highly pure formylphenylboronic acids,

-

Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Supramolecular Chemistry, 25(2), 79-86. [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

-

LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., ... & O'Donnell, C. J. (2011). Assessing the atropisomeric stability of drug-like molecules. Journal of medicinal chemistry, 54(20), 7005-7022. [Link]

-

Akama, T., Freund, Y. R., & Baker, S. J. (2017). Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole. Future medicinal chemistry, 9(11), 1135-1146. [Link]

-

Fernandes, G. F., Denny, W. A., & Dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of liquid chromatography & related technologies, 37(9), 1254-1267. [Link]

-

Wang, B., & Springsteen, G. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(50), 11265-11271.

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Chemical Science, 3(8), 2685-2693. [Link]

-

Graham, B. E., & Windsor, I. W. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020299118. [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

Giddings, L. A., & Whitesides, G. M. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical methods, 4(3), 634-639. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Lee, H., & Lee, J. W. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 12(11), 2588. [Link]

-

Páv, O., & Maloň, M. (2006). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 71(11), 1647-1656.

-

SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Graham, B. E., & Windsor, I. W. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Chemical Science, 3(8), 2685-2693. [Link]

-

Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Powers, R. A., & Mbi, A. (2017). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Molecules, 22(8), 1279. [Link]

-

BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC - PubMed Central. [Link]

-

Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]

-

Pharmaguideline. (2021). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - NIH. [Link]

-

Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed. [Link]

-

Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. [Link]

-

Benzoxaborole drugs in therapy: successful cases of Tavaborole and Crisaborole | Request PDF - ResearchGate. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

A Technical Guide to the Synthesis of Sterically Hindered Arylboronic Acids and Their Derivatives

Abstract

Sterically hindered arylboronic acids and their corresponding esters are pivotal intermediates in modern organic synthesis, particularly in the construction of complex, three-dimensional molecules such as pharmaceuticals, agrochemicals, and advanced materials. Their unique structural features, characterized by bulky substituents ortho to the boronic acid moiety, impart valuable properties to the target molecules but also present significant synthetic challenges. This guide provides an in-depth exploration of the core methodologies for preparing these valuable compounds. We will delve into the mechanistic nuances of palladium-catalyzed borylation, the strategic application of traditional organometallic routes, and the emergence of direct C-H functionalization. The discussion emphasizes the causality behind experimental choices, offering field-proven insights to overcome common obstacles like low reactivity and competing side reactions, such as protodeboronation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical area of synthetic chemistry.

The Strategic Importance and Inherent Challenges of Hindered Arylboronic Acids

The deliberate introduction of steric bulk around a reactive center is a cornerstone of modern molecular design. In the context of biaryl compounds, which are prevalent in medicinal chemistry, hindered motifs arising from di-ortho-substituted precursors can lock the molecule into a specific conformation, enhancing binding affinity and selectivity for a biological target.[1] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing these biaryl linkages, making the availability of the requisite sterically hindered arylboronic acids a critical prerequisite.[1][2]

However, the very steric encumbrance that makes these building blocks so valuable also makes them notoriously difficult to synthesize. The primary challenges include:

-

Reduced Reactivity: Bulky ortho-substituents can shield the reaction center, slowing down crucial steps in catalytic cycles, such as oxidative addition to an aryl halide or transmetalation from the boron atom to the metal catalyst.[3]

-

Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly under the basic conditions often required for cross-coupling reactions.[4][5] Sterically hindered arylboronic acids can be especially prone to this decomposition pathway, which replaces the boronic acid group with a hydrogen atom, leading to yield loss.[6][7]

-

Purification Difficulties: The final products can be challenging to purify, often requiring specialized chromatographic techniques or derivatization to remove starting materials and byproducts.[8][9]

This guide will address these challenges by providing a detailed overview of the most effective synthetic strategies.

Palladium-Catalyzed Borylation of Aryl Halides: The Workhorse Method

The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl halide with a boron source, is the most widely employed method for synthesizing arylboronic esters, which are stable precursors to arylboronic acids.[10] Success with sterically hindered substrates hinges on the careful selection of the catalyst system, boron reagent, and reaction conditions.

The Critical Role of Ligand Design

For hindered aryl halides, particularly the less reactive but more cost-effective aryl chlorides, the choice of phosphine ligand is paramount.[11][12] Effective ligands must be both electron-rich and sterically demanding to facilitate the key steps of the catalytic cycle.

-

Promoting Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium center, promoting its oxidative addition to the C-X bond of the aryl halide.

-

Facilitating Reductive Elimination: The steric bulk of the ligand is crucial for promoting the final, product-forming reductive elimination step, which can be sluggish for hindered substrates.[12]

Highly effective ligands for these transformations include bulky, electron-rich biaryl monophosphines like SPhos and XPhos, developed by the Buchwald group.[12] Another powerful class is dialkylphosphinobiphenyl ligands and specialized ligands like bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos).[13]

Choice of Boron Reagent: Pinacolborane vs. Diboron

Two primary boron reagents are used in Miyaura borylation:

-

Bis(pinacolato)diboron (B₂pin₂): This reagent is highly effective but expensive and less atom-economical. It was required in earlier methodologies, often in excess, for less reactive substrates like aryl chlorides.[11]

-

Pinacolborane (HBpin): This is a cheaper, more atom-economical alternative.[11] Modern catalyst systems have been developed to efficiently utilize HBpin even for hindered substrates, representing a significant process improvement.[11][13]

Comparative Catalyst Performance

The choice of palladium precursor, ligand, and base can dramatically impact reaction efficiency. The table below summarizes representative systems for the borylation of hindered aryl halides.

| Substrate | Pd Source / Ligand | Boron Reagent | Base / Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromomesitylene | PdCl₂(CH₃CN)₂ / Ligand 1 | HBpin | Et₃N / Dioxane | 80 | 90 | [11] |

| 2-Bromoanisole | PdCl₂(CH₃CN)₂ / Ligand 1 | HBpin | Et₃N / Dioxane | 80 | 96 | [11] |

| Various Aryl-Cl | Pd(dba)₂ / t-Bu-DPEphos | HBpin | Et₃N / Dioxane | 120 | 70-95 | [13] |

| 2,6-Dimethyl-Cl-Benzene | Pd(OAc)₂ / SPhos | B₂pin₂ | KOAc / Toluene | RT | 86 | [12] |

| *Ligand 1 is a custom ligand from the cited reference. |

Traditional Organometallic Routes: Grignard and Organolithium Reagents

Before the advent of widespread palladium catalysis, the reaction of organometallic reagents with boron electrophiles was the primary method for C-B bond formation. These methods remain highly relevant, particularly when the required aryl halide is unavailable or unreactive.

The General Workflow

The process involves two main steps:

-

Formation of the Organometallic Reagent: An aryl halide is reacted with a metal (typically magnesium for Grignard or lithium for organolithium) or undergoes a metal-halogen exchange to generate a highly nucleophilic aryl-metal species.[14]

-

Borylation: The organometallic reagent is then quenched with a boron electrophile, most commonly a trialkyl borate like trimethyl or triisopropyl borate, B(OR)₃.

Causality in Reagent Selection and Conditions

-

Choice of Borate Ester: Triisopropyl borate, B(Oi-Pr)₃, is often preferred over trimethyl borate, B(OMe)₃. The bulkier isopropoxy groups help to prevent the addition of a second equivalent of the highly reactive organometallic reagent to the boron center, which would lead to undesired diarylborinic or triarylborane byproducts.

-

Temperature Control: These reactions are highly exothermic and are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as Wurtz coupling or reaction with the solvent (e.g., THF).[14]

-

Grignard vs. Organolithium: Organolithium reagents are generally more reactive than their Grignard counterparts.[14] This can be advantageous for unreactive halides but also increases the risk of side reactions. The choice often depends on the specific substrate and its functional group tolerance. For instance, Grignard reagents may be incompatible with acidic protons, while organolithiums are even more basic.

Direct C-H Borylation: An Atom-Economical Frontier

Direct C-H activation and borylation represents a modern, highly efficient approach that avoids the need for pre-functionalized aryl halides.[1] In this strategy, a transition metal catalyst (commonly iridium or rhodium) facilitates the direct replacement of a C-H bond with a C-B bond.

For sterically hindered substrates, C-H borylation offers a powerful way to install a boronic ester group at a sterically congested position that might be inaccessible through other means. The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H position. However, directing groups can be employed to achieve high selectivity at specific, even hindered, ortho positions. While a full exploration is beyond the scope of this guide, it is a rapidly evolving field that provides a complementary strategy to the classical methods described.[15][16]

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromomesitylene

This protocol is adapted from a highly efficient method utilizing pinacolborane.[11]

Reaction: Borylation of 2-Bromomesitylene to form 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)mesitylene.

Materials:

-

2-Bromomesitylene (1.0 mmol, 199 mg)

-

Pinacolborane (HBpin) (1.5 mmol, 192 mg, 219 µL)

-

PdCl₂(CH₃CN)₂ (0.03 mmol, 7.8 mg)

-

2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (0.036 mmol, 16.8 mg)

-

Triethylamine (Et₃N) (3.0 mmol, 303 mg, 418 µL)

-

Anhydrous 1,4-Dioxane (3 mL)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor and the phosphine ligand.

-

Flask Preparation: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the 2-bromomesitylene, anhydrous dioxane, and triethylamine via syringe.

-

Boron Source Addition: Add the pinacolborane dropwise to the stirring mixture at room temperature.

-

Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir for the prescribed reaction time (typically 4-12 hours, monitor by GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (2 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure arylboronate ester.

Managing Stability and Purification

The Challenge of Protodeboronation

As mentioned, protodeboronation is a significant decomposition pathway.[17] The stability of an arylboronic acid is highly pH-dependent.[4][5] The neutral, trigonal planar boronic acid is in equilibrium with its anionic, tetrahedral boronate form.[4] This equilibrium is governed by the pKa of the boronic acid, and the tetrahedral boronate is often more susceptible to decomposition.[6] For many hindered boronic acids, the rate of protodeboronation increases in both strongly acidic and strongly basic conditions.[6][7]

Mitigation Strategies:

-

Use Boronate Esters: Pinacol esters are significantly more stable to protodeboronation under many conditions and are often the isolated and stored form of the reagent.[17]

-

pH Control: During aqueous workups or reactions, maintaining a pH where the boronic acid is most stable (often slightly acidic to neutral) can minimize decomposition.[6]

-

Anhydrous Conditions: For Suzuki-Miyaura couplings, using anhydrous conditions with a non-hydroxide base (e.g., K₃PO₄, CsF) can circumvent this issue.[18]

Purification Strategies

Purifying sterically hindered arylboronic acids and esters can be non-trivial.

-

Chromatography: Silica gel chromatography is common, but boronic acids can sometimes streak or decompose on silica. Using a less acidic stationary phase or deactivating the silica with a small amount of base (e.g., triethylamine in the eluent) can be beneficial.[8]

-

Recrystallization: If the product is crystalline, recrystallization is an excellent method for achieving high purity on a large scale.[9]

-

Derivatization/Extraction: Boronic acids can be selectively extracted from organic solutions into a basic aqueous layer. Re-acidification of the aqueous layer will precipitate the pure boronic acid. Alternatively, they can be temporarily converted into crystalline adducts, for example, with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[9]

Conclusion

The synthesis of sterically hindered arylboronic acids is a challenging yet essential endeavor for advancing drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms provides the foundation for rational problem-solving. For palladium-catalyzed borylations, success is dictated by the judicious choice of a bulky, electron-rich ligand capable of overcoming the steric barriers of the substrate. Traditional organometallic methods, while requiring careful control of reaction conditions, offer a robust and reliable alternative. As the field continues to evolve, methods like direct C-H borylation will undoubtedly provide even more powerful and streamlined access to these invaluable chemical building blocks. By leveraging the strategies and insights detailed in this guide, researchers can more effectively navigate the synthetic complexities and unlock the full potential of sterically hindered arylboronic acids.

References

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

-

Nagy, V., et al. (2005). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Tetrahedron Letters, 46(10), 1671-1674. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1307. [Link]

-

Lannay, Y., & Vaultier, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

-

Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]

-

Li, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(17), 5044-5048. [Link]

-

Yamaguchi, K., Yamaguchi, J., Studer, A., & Itami, K. (2012). Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling. Chemical Science, 3(7), 2165-2169. [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed borylation of steric hindered aryl chlorides.[Link]

-

Request PDF. (n.d.). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis.[Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1307. [Link]

-

Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 104-107. [Link]

-

Kawamorita, S., Ohmiya, H., Iwai, T., & Sawamura, M. (2011). Palladium-catalyzed borylation of sterically demanding aryl halides with a silica-supported compact phosphane ligand. Angewandte Chemie, 123(37), 8933-8936. [Link]

-

Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(10), 3292–3295. [Link]

- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. CoLab.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.[Link]

-

Nadin, A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1343. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids.[Link]

-

Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 124(17), 4754-4759. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes.[Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.[Link]

-

Maji, B., & Studer, A. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. Journal of the American Chemical Society, 141(36), 14242–14247. [Link]

- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Maji, B., & Studer, A. (2019). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. Journal of the American Chemical Society, 141(36), 14242–14247. [Link]

-

Request PDF. (n.d.). Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents.[Link]

-

Wikipedia. (n.d.). Organolithium reagent.[Link]

-

Wang, D., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980-5983. [Link]

- Singaram, B., et al. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Wang, X., et al. (2010). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Journal of the American Chemical Society, 132(12), 4101–4103. [Link]

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.[Link]

-

Chen, X., et al. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways. Journal of the American Chemical Society, 128(51), 16054-16055. [Link]

-

Tanwar, O. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

Sources

- 1. Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 15. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Harnessing the Electronic Landscape: A Guide to Substituent Effects on Phenylboronic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of Phenylboronic Acid

Phenylboronic acid (PBA) and its derivatives stand as a cornerstone in modern chemistry, with applications spanning organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility is rooted in the unique electronic structure of the boronic acid moiety, -B(OH)₂. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This electron-deficient nature confers mild Lewis acidity, allowing it to interact with Lewis bases. It is this fundamental property, and our ability to exquisitely tune it, that makes PBAs so versatile. By strategically placing chemical substituents on the phenyl ring, we can precisely modulate the electronic environment of the boron center, thereby controlling its reactivity, acidity, and binding affinities. This guide provides a comprehensive exploration of these electronic effects, offering both foundational principles and practical methodologies for the modern researcher.

Pillar 1: The Foundation - Lewis Acidity and the Boronate Equilibrium

Unlike Brønsted acids that donate a proton, the acidity of a phenylboronic acid is primarily defined by its character as a Lewis acid. It accepts a lone pair from a Lewis base, most commonly a hydroxide ion (OH⁻) in aqueous media, to form a stable, sp³-hybridized tetrahedral boronate anion.[3][4][5] This fundamental equilibrium between the neutral, trigonal acid and the anionic, tetrahedral boronate is the linchpin of PBA chemistry.

The position of this equilibrium is quantified by the acid dissociation constant (pKa). A lower pKa signifies a stronger Lewis acid, meaning the tetrahedral boronate form is more favored at a given pH. The ability to control this pKa is paramount for applications operating under specific pH conditions, such as physiological environments (pH ~7.4).

Caption: The fundamental equilibrium of phenylboronic acid (PBA).

Pillar 2: Modulating Acidity - The Role of Aromatic Substituents

The Lewis acidity of the boron center is directly influenced by the electron density of the attached phenyl ring. By installing substituents on this ring, we can exert fine control over this acidity through a combination of inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (-F, -Cl) pull electron density away from the phenyl ring. This withdrawal is propagated to the boron atom, increasing its partial positive charge and making it a stronger electron acceptor (a more potent Lewis acid). The result is a stabilization of the resulting negative charge on the tetrahedral boronate anion and a lower pKa .[3][6][7]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) donate electron density to the phenyl ring. This effect increases the electron density at the boron center, making it a weaker electron acceptor (a less potent Lewis acid). This destabilizes the negative charge on the boronate anion, shifting the equilibrium toward the neutral trigonal form and resulting in a higher pKa .[6]

The position of the substituent (ortho, meta, or para) is critical.

-

Meta position: Primarily influenced by the inductive effect.

-

Para position: Influenced by both inductive and resonance effects.

-

Ortho position: Influenced by inductive and resonance effects, but also significantly impacted by steric hindrance and the potential for direct intramolecular interactions (e.g., hydrogen bonding), which can complicate predictive models.[3][8][9]

For instance, a fluorine substituent in the para position has a minimal effect on acidity because its strong inductive withdrawal is largely canceled out by its resonance donation.[3] In contrast, a meta-fluoro substituent, where resonance is weaker, leads to a noticeable increase in acidity.[3]

Pillar 3: Quantifying the Effect - The Hammett Relationship

To move from a qualitative understanding to a quantitative prediction, we employ the Hammett equation, a cornerstone of physical organic chemistry.[10][11] The equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. For the dissociation of phenylboronic acids, it takes the form:

log(Kₓ/K₀) = pKa₀ - pKaₓ = σρ

Where:

-

pKaₓ is the pKa of the substituted phenylboronic acid.

-

pKa₀ is the pKa of the unsubstituted phenylboronic acid (pKa ≈ 8.83).[2][6]

-

σ (Sigma): The substituent constant , which is an intrinsic measure of the electronic effect (inductive and resonance) of a particular substituent in a specific position (meta or para). A positive σ value indicates an EWG, while a negative value indicates an EDG.[8][12]

-

ρ (Rho): The reaction constant , which measures the sensitivity of a given reaction to substituent effects.[10] For the dissociation of phenylboronic acids, ρ is positive (ρ ≈ 2.06 - 2.15), indicating that the reaction is aided by electron-withdrawing groups that stabilize the negative charge developed in the boronate anion.[8][12] This large ρ value signifies that the Lewis acidity of PBAs is highly sensitive to substituent effects.

Caption: A Hammett plot illustrates the linear correlation of pKa with σ.

Table 1: pKa and Hammett Constants for para-Substituted Phenylboronic Acids

| Substituent (para) | Character | Hammett Constant (σₚ) | Approximate pKa |

| -NO₂ | Strong EWG | +0.78 | ~7.2[6] |

| -CN | Strong EWG | +0.66 | ~7.5[6] |

| -CF₃ | Strong EWG | +0.54 | ~7.7[6] |

| -Cl | EWG | +0.23 | ~8.2[6] |

| -F | Weak EWG | +0.06 | ~8.77[3] |

| -H | Neutral | 0.00 | 8.83[2][6] |

| -CH₃ | Weak EDG | -0.17 | ~8.9[6] |

| -OCH₃ | Strong EDG | -0.27 | 9.25[6] |

Pillar 4: Practical Implications and Applications

The ability to tune the electronic properties of PBAs has profound consequences for their application.

Diol and Saccharide Sensing

The reversible formation of cyclic boronate esters with 1,2- or 1,3-diols is the basis for saccharide sensing.[1] This binding event is most favorable with the tetrahedral boronate form. Therefore, a key challenge is to design PBAs that are sufficiently acidic to bind sugars at physiological pH. By incorporating EWGs, the pKa of the boronic acid is lowered, increasing the concentration of the reactive boronate anion at neutral pH and significantly enhancing binding affinity.[7][13] This principle is the foundation for countless glucose sensors developed for diabetes management.[14][15][16]

Caption: Reversible binding of a boronate anion to a diol.

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura coupling, the electronic nature of the phenylboronic acid influences the efficiency of the reaction, particularly the rate-determining transmetalation step. While the interplay is complex, EDGs on the phenylboronic acid can increase the nucleophilicity of the carbon atom attached to boron, which can accelerate its transfer to the palladium center, often leading to higher reaction yields in shorter times.[6]

Drug Development

Phenylboronic acids are increasingly used as reversible covalent inhibitors that target serine proteases or other enzymes.[4][5] The boron atom forms a covalent, yet reversible, bond with a nucleophilic residue (like the hydroxyl group of serine) in the enzyme's active site. Tuning the Lewis acidity of the boron via ring substitution is a key strategy for optimizing binding affinity (Kᵢ) and residence time, allowing for the rational design of potent and specific therapeutic agents.[6]

Experimental Protocols

Protocol 1: General Synthesis of a para-Substituted Phenylboronic Acid

This protocol outlines a common method via Grignard reaction, exemplified by the synthesis of 4-chlorophenylboronic acid.[1][15]

Caption: General workflow for synthesizing substituted phenylboronic acids.

Methodology:

-

Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine. Add a solution of the corresponding aryl halide (e.g., 1-bromo-4-chlorobenzene) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining aryl halide solution and reflux until the magnesium is consumed.

-

Borate Adduct Formation: Cool the resulting Grignard reagent solution to a low temperature (-40°C to -78°C) in a dry ice/acetone bath. Slowly add a solution of a trialkyl borate (e.g., tributyl borate or trimethyl borate) in anhydrous THF via a dropping funnel, maintaining the low temperature.[15][17]

-

Hydrolysis: After the addition is complete, allow the mixture to stir at low temperature for several hours before allowing it to warm to room temperature. Quench the reaction by slowly pouring it into a cold, dilute acid solution (e.g., 1 M H₂SO₄).

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude phenylboronic acid can then be purified by recrystallization from an appropriate solvent system (e.g., water or a hexane/ethyl acetate mixture).

Protocol 2: Determination of pKa by Spectrophotometric Titration

This method leverages the change in the UV-Vis spectrum of the phenylboronic acid as it converts from the trigonal to the tetrahedral boronate form.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the phenylboronic acid in a solvent like DMSO or methanol to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 6 to pH 12). A universal buffer or individual phosphate and borate buffers can be used. Accurately measure the pH of each buffer solution.

-

Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant aliquot of the PBA stock solution to a fixed volume of the buffer. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., from 220 nm to 400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance difference between the acidic (trigonal) and basic (boronate) forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model. The pH at the inflection point of the curve corresponds to the pKa of the phenylboronic acid.

Conclusion